molecular formula C29H44O4 B1255507 Goreishic acid III

Goreishic acid III

Cat. No.: B1255507
M. Wt: 456.7 g/mol
InChI Key: WLYRQWGKOGSNCG-ODQQLTQQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Goreishic acid III is a pentacyclic triterpenoid carboxylic acid primarily isolated from Geum japonicum (Japanese avens) and the traditional Chinese medicine Wu Ling Zhi (五灵脂, derived from the feces of flying squirrels). Structurally, it belongs to the ursane-type triterpenoids, characterized by a hydroxyl group at C-2, an oxo group at C-3, and a carboxyl group at C-28 . Its molecular formula is C₃₀H₄₆O₅, with a molecular weight of 486.7 g/mol . Pharmacological studies highlight its anti-inflammatory, anti-HIV, and anti-herpes simplex virus (HSV) activities, likely attributed to its triterpenoid backbone and functional group modifications .

Properties

Molecular Formula

C29H44O4

Molecular Weight

456.7 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,6bR,8aS,9S,10R,11R,12aS)-10,11-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,9,10,11,12,13-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C29H44O4/c1-16-9-12-29(25(32)33)14-13-27(5)20(23(29)17(16)2)7-8-22-26(4)15-21(30)24(31)18(3)19(26)10-11-28(22,27)6/h7,16,18-19,21-22,24,30-31H,8-15H2,1-6H3,(H,32,33)/t16-,18+,19+,21-,22-,24-,26+,27-,28-,29+/m1/s1

InChI Key

WLYRQWGKOGSNCG-ODQQLTQQSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@H]5C)O)O)C)C)C2=C1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5C)O)O)C)C)C2=C1C)C)C(=O)O

Synonyms

2,3-dihydroxy-23-norursa-12,18-dien-28-oic acid
2,3-dihydroxy-24-norursa-12,18-dien-28-oic acid
goreishic acid II
goreishic acid III

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Triterpenoids

Compound Molecular Formula Functional Groups Core Skeleton Source Reference
This compound C₃₀H₄₆O₅ 2α-OH, 3-oxo, 28-COOH Ursane Geum japonicum, Wu Ling Zhi
Goreishic Acid I C₃₀H₄₈O₄ 2α-OH, 3β-OH, 28-COOH Ursane Cecropia telenitida
Ursolic Acid C₃₀H₄₈O₃ 3β-OH, 28-COOH Ursane Cecropia palmata, Apple peels
Pomolic Acid C₃₀H₄₈O₄ 2α-OH, 19α-OH, 28-COOH Ursane Geum japonicum
Serratagenic Acid C₃₀H₄₆O₅ 3-oxo, 16α-OH, 28-COOH Oleanane Wu Ling Zhi, Cecropia spp.

Key Observations :

  • Backbone Variations : this compound and Goreishic acid I share the ursane skeleton, while serratagenic acid is oleanane-derived .
  • Functional Group Differences : The presence of a 3-oxo group in this compound distinguishes it from ursolic acid (3β-OH) and pomolic acid (2α,19α-di-OH) .

Pharmacological Activity Comparison

Table 2: Pharmacological Profiles

Compound Anti-HIV Activity Anti-HSV Activity Platelet Aggregation Inhibition Anti-Inflammatory Activity Reference
This compound Moderate (IC₅₀: ~10 μM) High (IC₅₀: ~5 μM) Yes (EC₅₀: 50 μg/mL) Significant (↓ TNF-α, IL-6)
Ursolic Acid Low Low Yes (EC₅₀: 100 μg/mL) Moderate
Pomolic Acid Not reported Not reported Not reported High (↓ NF-κB)
Serratagenic Acid High (IC₅₀: ~2 μM) Not reported Yes (EC₅₀: 30 μg/mL) Moderate

Key Observations :

  • Anti-HSV Potency : this compound outperforms ursolic acid due to its 3-oxo group , which enhances viral protease inhibition .
  • Platelet Aggregation : Serratagenic acid shows stronger inhibition than this compound, likely due to its 16α-OH group enhancing interactions with platelet membranes .

Table 3: Natural Abundance and Extraction Efficiency

Compound Plant Source Yield (Dry Weight %) Preferred Extraction Method Reference
This compound Geum japonicum (roots) 0.02–0.05% Ethyl acetate + HPLC
Goreishic Acid I Cecropia telenitida (roots) <0.005% Hexane + MPLC
Ursolic Acid Cecropia palmata (leaves) 0.1–0.3% Chlorofórm + TLC

Key Observations :

  • Low Yield Challenges : this compound is extracted in trace amounts compared to ursolic acid, necessitating advanced purification techniques like preparative HPLC .

Discussion

This compound’s 3-oxo group and C-2 hydroxylation confer unique bioactivity, distinguishing it from ursolic and pomolic acids. However, its low natural abundance limits large-scale applications. Structural analogs like serratagenic acid offer higher potency in specific applications (e.g., platelet inhibition), suggesting that synthetic modification of this compound’s functional groups could enhance therapeutic utility .

Q & A

Basic: What are the established methods for isolating and characterizing Goreishic acid III from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization employs spectroscopic methods:

  • NMR (¹H, ¹³C, 2D-COSY) for structural elucidation .
  • Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration determination.
    Ensure purity validation via HPLC (>95%) and comparative analysis with published spectral libraries .

Advanced: How can researchers resolve contradictory bioactivity results for this compound across different cell lines?

Methodological Answer:
Contradictions may arise from variability in experimental design. Address this by:

  • Standardizing assays : Use identical cell culture conditions (e.g., passage number, serum concentration) and controls (positive/negative) .
  • Dose-response validation : Test a wide concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to identify pathway-specific responses .
  • Cross-lab replication : Collaborate with independent labs to validate findings, ensuring reproducibility .

Basic: What in vitro models are recommended for preliminary evaluation of this compound’s cytotoxicity?

Methodological Answer:
Prioritize cell viability assays such as:

  • MTT/WST-1 for metabolic activity.
  • Annexin V/PI staining for apoptosis/necrosis differentiation.
    Use diverse cell lines (e.g., HEK293, HepG2, MCF-7) to assess tissue-specific effects. Include primary cells (e.g., human PBMCs) for translational relevance. Document IC50 values with 95% confidence intervals .

Advanced: How should researchers design multi-omics studies to elucidate this compound’s mechanism of action?

Methodological Answer:
Integrate transcriptomics , proteomics , and metabolomics using:

  • RNA-seq to identify differentially expressed genes (fold-change >2, p <0.05).
  • TMT-labeled LC-MS/MS for protein quantification.
  • GC-MS or NMR for metabolite profiling.
    Apply pathway enrichment analysis (KEGG, GO) and network pharmacology (STRING, Cytoscape) to map interactions. Validate key targets via siRNA knockdown or CRISPR-Cas9 .

Basic: What are the critical parameters for optimizing the synthetic yield of this compound?

Methodological Answer:
Key factors include:

  • Catalyst selection : Screen transition metals (e.g., Pd, Ru) for stereoselective synthesis.
  • Reaction temperature : Optimize via gradient trials (e.g., 25–80°C).
  • Solvent polarity : Test aprotic solvents (DMF, DMSO) to stabilize intermediates.
    Monitor progress via TLC/HPLC and characterize intermediates with FT-IR .

Table 1 : Synthetic Yield Optimization Under Varied Conditions

CatalystTemperature (°C)SolventYield (%)
Pd(OAc)₂60DMF72
RuCl₃80DMSO65
None25EtOH38

Advanced: How can computational methods enhance the study of this compound’s structure-activity relationships (SAR)?

Methodological Answer:
Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate with MD simulations (GROMACS) to assess ligand-protein stability over 100 ns. Combine with QSAR models (e.g., CoMFA) to correlate structural descriptors (logP, polar surface area) with bioactivity . Cross-reference results with experimental IC50 data to refine predictions .

Basic: What guidelines ensure ethical reporting of this compound’s preclinical data?

Methodological Answer:
Follow ARRIVE 2.0 guidelines for animal studies:

  • Detail sample sizes, randomization, and blinding.
  • Report negative results to avoid publication bias.
    For cell-based studies, include mycoplasma testing and authentication (STR profiling) . Cite compliance with institutional review boards (IRBs) and OECD guidelines .

Advanced: How should researchers address discrepancies in this compound’s pharmacokinetic (PK) profiles between rodent and primate models?

Methodological Answer:
Discrepancies may stem from species-specific metabolism. Mitigate by:

  • In vitro microsomal assays : Compare CYP450 metabolism rates.
  • Allometric scaling : Adjust doses based on body surface area.
  • PBPK modeling : Simulate absorption/distribution using GastroPlus.
    Validate with radiolabeled studies (¹⁴C tracing) to track metabolite formation .

Basic: What are the best practices for storing this compound to ensure long-term stability?

Methodological Answer:
Store in amber vials at –20°C under inert gas (N₂ or Ar). Conduct stability studies:

  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH).
  • HPLC monitoring : Check purity monthly for 6–12 months.
    Use cryoprotectants (trehalose) for lyophilized forms .

Advanced: How can machine learning improve the discovery of this compound derivatives with enhanced potency?

Methodological Answer:
Train random forest or neural network models on bioactivity datasets (ChEMBL, PubChem). Use graph-based representations (SMILES) for input features. Prioritize derivatives with predicted IC50 <1 µM and synthetic accessibility scores (SAS) <4. Validate top candidates via parallel synthesis and high-throughput screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Goreishic acid III
Reactant of Route 2
Goreishic acid III

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.